molecular formula C16H27NO4 B8447724 4-(1-Carboxy-cyclopentyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(1-Carboxy-cyclopentyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8447724
M. Wt: 297.39 g/mol
InChI Key: ZLJHELYOGYUKRO-UHFFFAOYSA-N
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Patent
US07482462B2

Procedure details

A solution of 1.2 g of 4-(1-ethoxycarbonyl-cyclopentyl)-piperidine-1-carboxylic acid tert-butyl ester in a mixture of 100 ml of EtOH and 50 ml of an 1M aqueous NaOH is stirred at 70° for 14 days, EtAc is added and two phases obtained are are separated. The aqueous layer obtained is acidified with hydrochloric acid (pH 2-3) and extracted with EtAc. The organic layer obtained is washed with brine, dried and solvent is evaporated. 4-(1-Carboxy-cyclopentyl)-piperidine-1-carboxylic acid tert-butyl ester is obtained.
Name
4-(1-ethoxycarbonyl-cyclopentyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2([C:19]([O:21]CC)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].Cl>CCO>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14]2([C:19]([OH:21])=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
4-(1-ethoxycarbonyl-cyclopentyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1(CCCC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 70° for 14 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
EtAc is added
CUSTOM
Type
CUSTOM
Details
two phases obtained
CUSTOM
Type
CUSTOM
Details
are are separated
CUSTOM
Type
CUSTOM
Details
The aqueous layer obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with EtAc
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent is evaporated

Outcomes

Product
Details
Reaction Time
14 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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